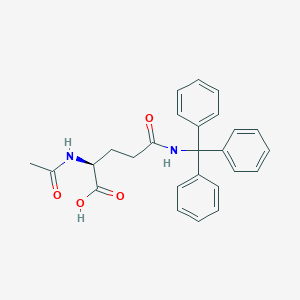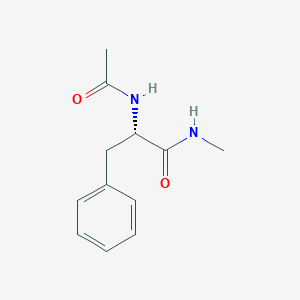
AC-Gln(trt)-OH
説明
“AC-Gln(trt)-OH” is also known as “N-2-acetyl-N-5-trityl-L-glutamine”. It is a chemical compound with the molecular formula C26H26N2O4 . It is used in research and development .
Synthesis Analysis
The synthesis of “AC-Gln(trt)-OH” involves solid-phase peptide synthesis . Fmoc-Gln(Trt)-OH, a Fmoc protected amino acid derivative, is used as a reagent in the synthesis of peptides . As glutamine is protected with a trityl group, unwanted substitute products in the reactions can be prevented .
Molecular Structure Analysis
The molecular structure of “AC-Gln(trt)-OH” is represented by the formula C26H26N2O4 . The exact mass is 430.18900 .
Chemical Reactions Analysis
“AC-Gln(trt)-OH” is used in the Fmoc solid phase peptide synthesis . It is a starting material in the synthesis of various peptides .
Physical And Chemical Properties Analysis
The molecular weight of “AC-Gln(trt)-OH” is 430.49600 . The compound is stored at a temperature of 2-8°C . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .
科学的研究の応用
AC-Gln(trt)-OH derivatives, like Bpoc-Gln(Trt)-OH, have high solubility in CH2Cl2 and are efficiently used in solid-phase peptide synthesis. These derivatives show minimal removal of the trityl group from the carboxamide during standard deprotection procedures (Carey et al., 2009).
In a study on hexapeptide synthesis, a fragment containing H-Gln(Trt) was used in a combination of solid and liquid phase synthesis methods, demonstrating a high yield and efficient process for peptide synthesis (Zhang et al., 2014).
AC-Gln(trt)-OH and its derivatives play a role in the synthesis of novel peptides with potential antioxidant activities, as explored in studies involving pine nut meal protein (Yang et al., 2017).
The compound is also used in the overproduction and purification of Escherichia coli tRNA(Gln), aiding in the crystallization of enzyme-tRNA complexes, which is crucial for understanding the biochemical mechanisms of protein synthesis (Perona et al., 1988).
作用機序
Target of Action
Glutamine residues are known to play a crucial role in various biological functions, including protein structure and function . They are also implicated in the pathogenesis of autoimmune diseases .
Mode of Action
AC-Glutamine(Trityl)-OH, like other glutamine residues, undergoes non-enzymatic deamidation under physiological conditions . This process involves the conversion of glutamine residues to cyclic glutarimide intermediates, which then transform into L-α-, D-α-, L-β-, and D-β-glutamate residues . The rate of this deamidation process is influenced by the C-terminal adjacent residue .
Biochemical Pathways
The non-enzymatic deamidation of glutamine residues triggers protein denaturation and aggregation . This process affects the structural integrity of proteins, leading to their malfunction. The production of biologically uncommon amino acid residues through this process is implicated in the pathogenesis of autoimmune diseases .
Result of Action
The non-enzymatic deamidation of AC-Glutamine(Trityl)-OH leads to structural changes in proteins, causing protein aggregation and hypofunction . This can result in the malfunction of proteins, potentially leading to various diseases, including autoimmune diseases .
Action Environment
The action of AC-Glutamine(Trityl)-OH is influenced by various environmental factors. For instance, the rate of non-enzymatic deamidation of glutamine residues is influenced by the C-terminal adjacent residue . Furthermore, the NH interactions between polar and aromatic residues are robust under various solvent conditions .
特性
IUPAC Name |
(2S)-2-acetamido-5-oxo-5-(tritylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4/c1-19(29)27-23(25(31)32)17-18-24(30)28-26(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,23H,17-18H2,1H3,(H,27,29)(H,28,30)(H,31,32)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRZQQXVIHKJKQ-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101271334 | |
| Record name | N2-Acetyl-N-(triphenylmethyl)-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101271334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
163277-79-0 | |
| Record name | N2-Acetyl-N-(triphenylmethyl)-L-glutamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163277-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-Acetyl-N-(triphenylmethyl)-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101271334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















